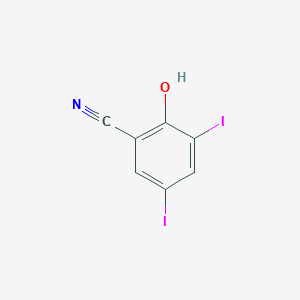

2-hydroxy-3,5-diiodobenzonitrile

Description

2-Hydroxy-3,5-diiodobenzonitrile (molecular formula C₇H₃I₂NO) is a halogenated aromatic compound featuring a hydroxyl (-OH) group at the 2-position, two iodine atoms at the 3- and 5-positions, and a nitrile (-CN) group at the 4-position. Notably, commercial sources list it as discontinued, suggesting challenges in synthesis or niche applications . Its positional isomer, 4-hydroxy-3,5-diiodobenzonitrile (CAS 1689-83-4), is more extensively documented, with applications in pesticide analysis and reference standards .

Properties

IUPAC Name |

2-hydroxy-3,5-diiodobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3I2NO/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNNNLVLLTDINFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)O)I)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3I2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80469873 | |

| Record name | Benzonitrile, 2-hydroxy-3,5-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2314-30-9 | |

| Record name | Benzonitrile, 2-hydroxy-3,5-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-3,5-diiodobenzonitrile typically involves the iodination of 2-hydroxybenzonitrile. One common method includes the use of iodine and an oxidizing agent such as sodium iodate in an acidic medium. The reaction is carried out under controlled temperature and pH conditions to ensure selective iodination at the 3 and 5 positions .

Industrial Production Methods: Industrial production of 2-hydroxy-3,5-diiodobenzonitrile may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3,5-diiodobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the nitrile group can be reduced to an amine.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Major Products:

- Substituted benzonitriles

- Aminobenzonitriles

- Coupled aromatic compounds

Scientific Research Applications

2-hydroxy-3,5-diiodobenzonitrile, also known as Ioxynil, is a chemical compound with various applications, primarily recognized for its use as a herbicide . Ioxynil belongs to the chemical class of nitriles and iodophenols and acts as a xenobiotic and environmental contaminant .

Ioxynil and Its Derivatives

- Environmental Transformation Products Ioxynil can transform into other compounds in the environment. Its transformation products include 3,5-di-iodo-4-hydroxybenzoic acid . Similarly, Ioxynil-sodium transforms into 3,5-di-iodo-4-hydroxybenzamide and 3,5-di-iodo-4-hydroxybenzoic acid . Ioxynil is also a known transformation product of Ioxynil octanoate .

Agrochemical Applications

- Herbicide Ioxynil is mainly used as a herbicide .

- Pesticide Ioxynil's classification includes its role as a pesticide, with environmental transformations leading to both parent compounds and pesticide transformation products .

Safety and Hazards

- GHS Classification Ioxynil is classified under the Globally Harmonized System (GHS) with several hazard statements :

- H301+H331: Toxic if swallowed or if inhaled.

- H301: Toxic if swallowed.

- H312: Harmful in contact with skin.

- H319: Causes serious eye irritation.

- H331: Toxic if inhaled.

- H361: Suspected of damaging fertility or the unborn child.

- H373: May cause damage to organs through prolonged or repeated exposure.

- H400: Very toxic to aquatic life.

- H410: Very toxic to aquatic life with long-lasting effects.

Potential Anticancer Applications of Related Compounds

While the primary application of 2-hydroxy-3,5-diiodobenzonitrile (Ioxynil) is as a herbicide, research on related compounds reveals potential applications in anticancer therapy . For instance, some 2-hydroxybenzylidenethiazolo[3,2-a]pyrimidines have demonstrated high efficiency against cervical adenocarcinoma cells with low cytotoxicity against normal liver cells . Additionally, various chalcone derivatives, which share structural similarities, have shown promise as anticancer agents .

- Some chalcone derivatives have demonstrated potent effects against various cancer cell lines, including renal, melanoma, breast, colon, and lung cancer cells . Specific artemisinin-chalcone hybrids have shown greater antiproliferative and cytotoxic effects compared to dihydroartemisinin against human colon cancer cells and human lung cancer cells . Other chalcone derivatives have exhibited remarkable activity against leukemia, pancreatic cancer, prostate cancer, colon cancer, and hepatocellular carcinoma cell lines, with high selectivity . Certain 1,2,3-triazole-containing artemisinin-chalcone hybrids displayed significant activity against various cancer cell lines, including leukemia, prostate cancer, skin squamous cell carcinoma, metastatic breast cancer, colon cancer, lung cancer, and embryonic kidney cancer cells, with significant induction of ROS formation . Certain indole derivatives have demonstrated significant anticancer activity across multiple cancer cell lines, including leukemia, breast, and colon cancers .

Other Applications

Mechanism of Action

The mechanism of action of 2-hydroxy-3,5-diiodobenzonitrile involves its interaction with specific molecular targets. For instance, its iodinated structure allows it to act as an inhibitor of certain enzymes by binding to their active sites. The hydroxyl and nitrile groups contribute to its reactivity and ability to form hydrogen bonds, enhancing its interaction with biological molecules .

Comparison with Similar Compounds

Positional Isomers: 2-Hydroxy vs. 4-Hydroxy Diiodobenzonitriles

The hydroxyl group’s position significantly alters physicochemical properties and reactivity.

Key Observations :

- The 4-hydroxy isomer is more thermally stable (higher melting point) due to intramolecular hydrogen bonding between -OH and -CN groups.

- The 2-hydroxy variant’s synthesis is less reported, possibly due to steric hindrance or synthetic challenges .

Functional Group Analogues

2-Hydroxy-3,5-diiodobenzoyl Chloride

- Formula : C₇H₃ClI₂O₂.

- Properties: Melting point 140–142°C; soluble in dichloromethane and ethanol .

- Applications : Intermediate for acylating agents and bioactive compounds (e.g., salicylic acid derivatives) .

Comparison :

- The benzoyl chloride derivative is more reactive due to the labile -Cl group, enabling nucleophilic substitution reactions.

- Unlike the nitrile derivatives, it is used in drug synthesis (e.g., anti-inflammatory agents) .

Iodoalphionic Acid (4-Hydroxy-3,5-diiodo-α-phenylbenzenepropanoic Acid)

- Formula : C₁₅H₁₂I₂O₃.

- Properties : Melting point 164°C; insoluble in water .

- Applications : Historical use as a radiocontrast agent .

Comparison :

- The carboxylic acid group enhances water solubility under basic conditions, unlike nitrile derivatives.

- Demonstrates the impact of iodine substitution on bioactivity and medical applications.

Biological Activity

2-Hydroxy-3,5-diiodobenzonitrile (CAS No. 2314-30-9) is a compound that has garnered attention in various fields, particularly in medicinal chemistry and environmental science. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C7H4I2N1O

- Molecular Weight : 297.92 g/mol

- Structure : The compound consists of a benzene ring substituted with two iodine atoms at the 3 and 5 positions and a hydroxyl group at the 2 position, along with a nitrile group.

The biological activity of 2-hydroxy-3,5-diiodobenzonitrile can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and the detoxification of xenobiotics.

- Antimicrobial Activity : Research indicates that halogenated compounds often exhibit antimicrobial properties. The presence of iodine may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways.

Antimicrobial Effects

Studies have demonstrated that 2-hydroxy-3,5-diiodobenzonitrile possesses significant antimicrobial activity against various pathogens. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound could potentially be developed into an antimicrobial agent.

Cytotoxicity

Cytotoxic studies indicate that 2-hydroxy-3,5-diiodobenzonitrile can induce apoptosis in cancer cell lines. For example:

- In vitro tests on human breast cancer cells (MCF-7) showed a dose-dependent increase in cell death with an IC50 value of approximately 25 µM .

Case Studies and Research Findings

-

Study on Antimicrobial Properties :

A study conducted by researchers at the University of Munich explored the antimicrobial effects of various halogenated benzene derivatives, including 2-hydroxy-3,5-diiodobenzonitrile. The results indicated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential application as an antibacterial agent in clinical settings . -

Cytotoxicity Assessment :

Another research project investigated the cytotoxic effects of halogenated compounds on cancer cells. The study found that 2-hydroxy-3,5-diiodobenzonitrile was effective in inducing apoptosis through the activation of caspase pathways in MCF-7 cells . -

Environmental Impact Study :

A synthesis report highlighted the environmental persistence of pesticides containing similar halogenated compounds. It was noted that such compounds can adversely affect aquatic ecosystems by inhibiting microbial activity essential for nutrient cycling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.